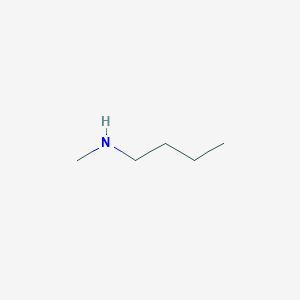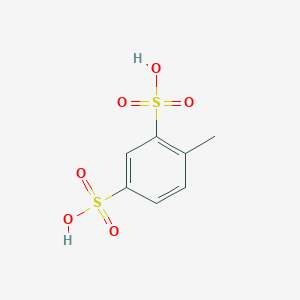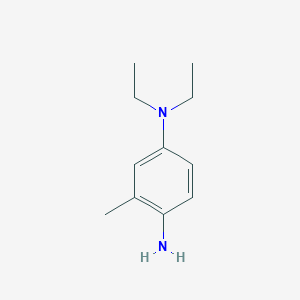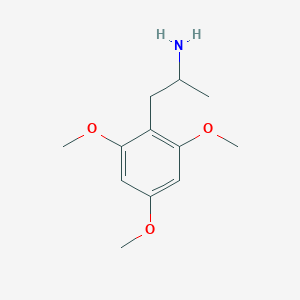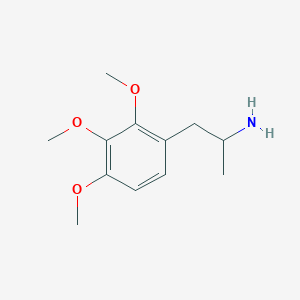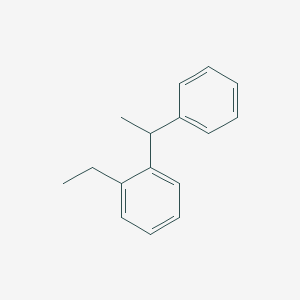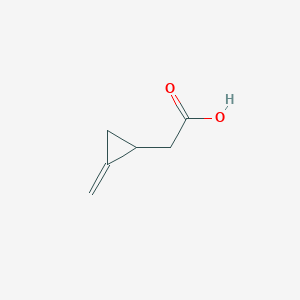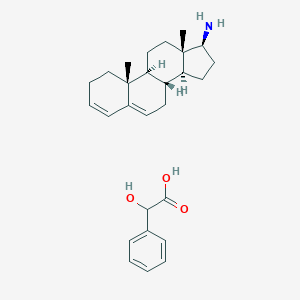
Androsta-3,5-dien-17-beta-amine, mandelate
Overview
Description
Androsta-3,5-dien-17-beta-amine, mandelate is a chemical compound with the molecular formula C27H37NO3 and a molecular weight of 423.6 g/mol. It is a derivative of androsta-3,5-diene, a steroidal structure, and is often studied for its potential biological and chemical properties.
Preparation Methods
The synthesis of Androsta-3,5-dien-17-beta-amine, mandelate typically involves the reaction of androsta-3,5-diene with mandelic acid under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Androsta-3,5-dien-17-beta-amine, mandelate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Androsta-3,5-dien-17-beta-amine, mandelate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: It is studied for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as an anabolic agent.
Industry: It is used in the production of steroidal supplements and other related products.
Mechanism of Action
The mechanism of action of Androsta-3,5-dien-17-beta-amine, mandelate involves its interaction with steroid receptors in the body. It binds to these receptors and modulates their activity, leading to various biological effects. The molecular targets and pathways involved include the androgen receptor pathway, which plays a crucial role in the regulation of gene expression and cellular function .
Comparison with Similar Compounds
Androsta-3,5-dien-17-beta-amine, mandelate can be compared with other similar compounds, such as:
17-hydroxyandrosta-3,5-diene: This compound has a similar steroidal structure and exhibits similar biological activities.
Androsta-3,5-diene-7,17-dione: This compound is a potent inhibitor of aromatase and is used in the treatment of estrogen-related conditions. The uniqueness of this compound lies in its specific structure and the presence of the mandelate group, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-amine;2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N.C8H8O3/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18;9-7(8(10)11)6-4-2-1-3-5-6/h3,5-6,14-17H,4,7-12,20H2,1-2H3;1-5,7,9H,(H,10,11)/t14-,15-,16-,17-,18-,19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZMWNNQVCCGON-JZSNIJFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2N)CC=C4C3(CCC=C4)C.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CC=C4[C@@]3(CCC=C4)C.C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941111 | |
| Record name | Hydroxy(phenyl)acetic acid--androsta-3,5-dien-17-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19401-63-9 | |
| Record name | Androsta-3,5-dien-17-beta-amine, mandelate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019401639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxy(phenyl)acetic acid--androsta-3,5-dien-17-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



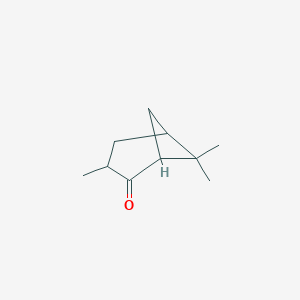
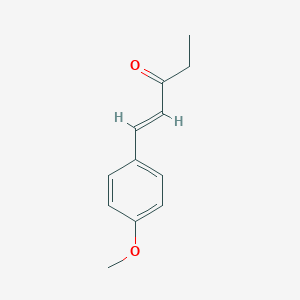
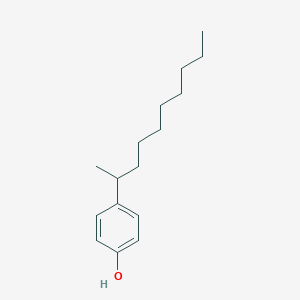
![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
